![molecular formula C17H19ClN4O B2744662 3-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide CAS No. 1448078-45-2](/img/structure/B2744662.png)
3-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide
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Overview
Description
The compound “3-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide” is a chemical compound with a molecular formula of C10H17ClN4 . It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of this compound could involve reactions of N-(4,4-dimethyl-2-oxo-2H-chromen-7-yl)-2-chloroacetamide with amines . The reaction mixture is precipitated by pouring into water, the precipitate is filtered off, washed with water, and dried at reduced pressure .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and may involve various intermediates. The percentage composition of the compound is calculated as: C 47.36%; H 3.73%; Cl 8.74%; N 10.36% .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. The crystal data collection of a similar compound was done using a colorless lath crystal (Et2O) to record reflections with I > 2 σ (I) on a Rigaku AF11 diffractometer .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, present in this compound, is a versatile scaffold widely used by medicinal chemists. Key features include:
Anti-Depressant Properties
The compound’s structure suggests potential anti-depressant activity. Researchers have synthesized related molecules with promising effects on mood disorders .
Anti-HIV-1 Activity
Indole derivatives, which share structural similarities with our compound, have been investigated for anti-HIV-1 properties. Molecular docking studies reveal their potential as inhibitors .
Targeting Enantioselective Proteins
Due to the stereogenicity of pyrrolidine carbons, different stereoisomers and spatial orientations of substituents can lead to varying biological profiles. Researchers study how these affect binding modes to enantioselective proteins .
Sulfonamide Derivatives for Disease Treatment
The compound’s synthetic route involves sulfonamide derivatives. These have shown potency against specific protein targets, such as RORγt, while avoiding undesirable effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-11-15(21-16(23)13-6-5-7-14(18)10-13)12(2)20-17(19-11)22-8-3-4-9-22/h5-7,10H,3-4,8-9H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIHKRLXWYMOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide |
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